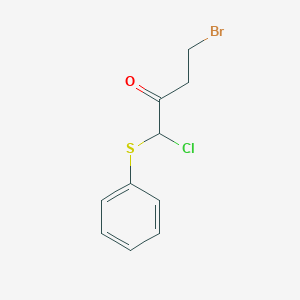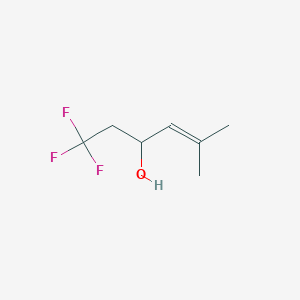
6,6'-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine): is a complex organic compound featuring a tetrasulfane linkage and triazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) typically involves multiple steps. The process begins with the preparation of the triazine rings, followed by the introduction of the tetrasulfane linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems can help maintain precise control over reaction conditions, ensuring consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) can undergo various chemical reactions, including:
Oxidation: The tetrasulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrasulfane linkage can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) exerts its effects involves its interaction with molecular targets through its tetrasulfane linkage and triazine rings. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or the stabilization of specific molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar triazine structure but lacks the tetrasulfane linkage.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Contains similar triazine rings but different substituents.
Uniqueness
The uniqueness of 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) lies in its tetrasulfane linkage, which imparts distinct chemical and physical properties not found in other triazine derivatives. This makes it particularly valuable for applications requiring high thermal stability and specific electronic characteristics.
Propiedades
Número CAS |
112821-93-9 |
|---|---|
Fórmula molecular |
C26H44N10S4 |
Peso molecular |
625.0 g/mol |
Nombre IUPAC |
4-N-cyclohexyl-6-[[4-(cyclohexylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]tetrasulfanyl]-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H44N10S4/c1-5-35(6-2)23-29-21(27-19-15-11-9-12-16-19)31-25(33-23)37-39-40-38-26-32-22(28-20-17-13-10-14-18-20)30-24(34-26)36(7-3)8-4/h19-20H,5-18H2,1-4H3,(H,27,29,31,33)(H,28,30,32,34) |
Clave InChI |
CSKGOFVBYIBMTO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)SSSSC3=NC(=NC(=N3)N(CC)CC)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
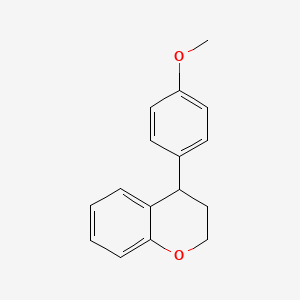
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
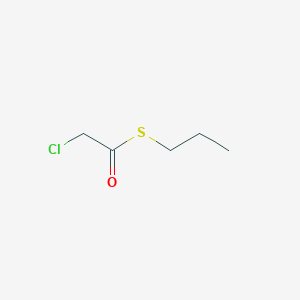
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
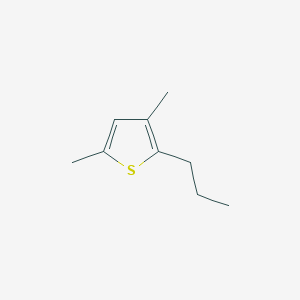
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
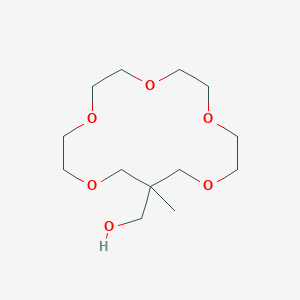
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
